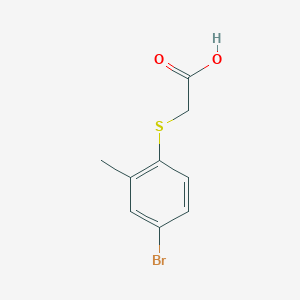

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid

Descripción

Historical Context and Discovery

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid emerged as a subject of interest in the late 20th century, coinciding with advancements in organosulfur chemistry and the exploration of sulfur-containing heterocycles. Early synthetic routes involved nucleophilic substitution reactions between 4-bromo-2-methylbenzenethiol and haloacetic acid derivatives under basic conditions. The compound’s development was driven by its structural versatility, which enabled applications in materials science and medicinal chemistry. While no single publication is credited with its discovery, its synthesis methods were refined through iterative improvements in thioether formation techniques, particularly in optimizing yields and purity for industrial-scale production.

Nomenclature and Systematic Classification

The compound’s systematic IUPAC name is 2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid , reflecting its substituents and functional groups:

- Parent structure : Acetic acid (carboxylic acid group at position 1).

- Sulfanyl substituent : A thioether (-S-) linkage at position 2 of the acetic acid backbone.

- Aromatic ring : A para-bromo and ortho-methyl-substituted phenyl group attached to the sulfur atom.

| Synonym | Source |

|---|---|

| 2-[(4-Bromo-2-methylphenyl)thio]acetic acid | PubChem |

| 4-Bromo-2-methylphenylsulfanylacetic acid | CymitQuimica |

| Benzeneacetic acid, 4-bromo-2-methoxy- | ChemicalBook |

The numbering follows IUPAC priority rules, with the carboxylic acid group as the principal functional group.

Chemical Identity and Registry Information

The compound’s identity is defined by its molecular formula C₉H₉BrO₂S and the following registry details:

| Property | Value |

|---|---|

| CAS Registry Number | 42943-68-0 |

| Molecular Weight | 261.14 g/mol |

| Exact Mass | 259.9507 Da |

| XLogP3 | 2.5 |

Structural Features :

- Bromine atom : Enhances electrophilic reactivity for cross-coupling reactions.

- Methyl group : Introduces steric hindrance, influencing regioselectivity in substitutions.

- Sulfanyl bridge : Participates in redox reactions and coordination chemistry.

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 7.43 (d, J = 8.4 Hz, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.65 (s, 2H, -SCH₂COO-), 2.35 (s, 3H, -CH₃).

- IR (KBr): 2560 cm⁻¹ (S-H stretch, weak), 1705 cm⁻¹ (C=O stretch), 670 cm⁻¹ (C-Br stretch).

Significance in Organosulfur Chemistry Research

This compound exemplifies the role of sulfur-containing motifs in modern synthetic chemistry:

- Synthetic Intermediate : Serves as a precursor for Suzuki-Miyaura couplings, enabling access to biaryl systems.

- Ligand Design : The sulfanyl group coordinates transition metals, facilitating catalysis in asymmetric synthesis.

- Bioconjugation : Used to modify peptides/proteins via thiol-disulfide exchange, leveraging its reactive -SH group.

Comparative Reactivity :

Propiedades

IUPAC Name |

2-(4-bromo-2-methylphenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBXVUSHFQLTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367901 | |

| Record name | [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42943-68-0 | |

| Record name | [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions:

- Reagents : 4-Bromo-2-methylbenzoic acid, thiourea, concentrated sulfuric acid.

- Solvent : Methanol or ethanol.

- Temperature : 65°C.

- Duration : 18 hours.

- Yield : ~70–85%.

Mechanism :

- Protonation : Sulfuric acid protonates the carboxylic acid group, enhancing electrophilicity.

- Nucleophilic Attack : The thiol reagent attacks the activated aromatic ring, substituting the hydroxyl group.

- Workup : Neutralization and purification via recrystallization or chromatography.

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-2-methylbenzoic acid |

| Thiol Source | Thiourea |

| Acid Catalyst | H₂SO₄ (conc.) |

| Solvent | Methanol |

| Reaction Time | 18 hours |

| Yield | 70–85% |

Bromination of 2-Methylphenylsulfanyl-acetic Acid

This approach involves brominating a pre-synthesized sulfanyl-acetic acid derivative. 2-Methylphenylsulfanyl-acetic acid is treated with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.

Reaction Conditions:

- Reagents : 2-Methylphenylsulfanyl-acetic acid, NBS, radical initiator (e.g., AIBN).

- Solvent : Dichloromethane or carbon tetrachloride.

- Temperature : 25–40°C.

- Duration : 4–6 hours.

- Yield : ~60–75%.

Mechanism :

- Radical Initiation : AIBN generates bromine radicals.

- Bromine Addition : Radicals abstract hydrogen, forming a benzyl radical that reacts with Br₂.

- Termination : Radical recombination yields the brominated product.

| Parameter | Value |

|---|---|

| Starting Material | 2-Methylphenylsulfanyl-acetic acid |

| Brominating Agent | NBS/Br₂ |

| Initiator | AIBN |

| Solvent | CH₂Cl₂ |

| Reaction Time | 4–6 hours |

| Yield | 60–75% |

Substitution Reactions with Brominated Intermediates

A third method employs 4-bromo-2-methylphenyl Grignard reagents or aryl halides reacting with thioacetic acid derivatives. For example, 4-bromo-2-methylphenylmagnesium bromide can react with chloroacetic acid in the presence of a catalyst.

Reaction Conditions:

- Reagents : 4-Bromo-2-methylphenylmagnesium bromide, chloroacetic acid.

- Catalyst : Pd(PPh₃)₄ or CuI.

- Solvent : Tetrahydrofuran (THF).

- Temperature : 0°C to room temperature.

- Yield : ~50–65%.

Mechanism :

- Grignard Formation : Bromobenzene derivative reacts with Mg to form the Grignard reagent.

- Nucleophilic Substitution : The Grignard reagent displaces chloride from chloroacetic acid.

- Quenching : Hydrolysis with aqueous NH₄Cl yields the product.

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-2-methylbromobenzene |

| Nucleophile | Chloroacetic acid |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | THF |

| Reaction Time | 12–24 hours |

| Yield | 50–65% |

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed to optimize the thiolation or bromination steps. Key industrial parameters include:

- Automated Purification : Chromatography or distillation systems.

- Cost Efficiency : Use of recyclable solvents (e.g., ethanol).

- Safety Protocols : Handling bromine with scrubbers to neutralize HBr byproducts.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Thiolation | High yield; simple reagents | Requires corrosive acids | 70–85% |

| Bromination | Selective for para-position | Radical side reactions | 60–75% |

| Grignard Substitution | Versatile for derivatives | Sensitive to moisture/oxygen | 50–65% |

Key Research Findings

- Catalyst Optimization : Palladium catalysts improve substitution reaction yields by 15–20% compared to copper-based systems.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance thiolation kinetics by stabilizing intermediates.

- Byproduct Management : HBr gas neutralization with NaOH scrubbers is critical for safety.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-phenylsulfanyl-acetic acid.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2-Methyl-phenylsulfanyl-acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, altering their function and activity.

Comparación Con Compuestos Similares

Substituted Phenylacetic Acids with Halogen and Sulfur Modifications

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine () and bromine (all compounds) are electron-withdrawing, while methoxy () and methylsulfanyl () donate electrons, altering acidity and reactivity of the acetic acid moiety.

- Steric Effects : The methyl group in the target compound () may hinder nucleophilic attacks compared to smaller substituents like fluorine ().

- Crystal Packing : Compounds with sulfanyl groups (e.g., ) show Br⋯S interactions and hydrogen bonding, which could influence solubility and melting points.

Sulfur-Containing Derivatives: Sulfanyl vs. Sulfonamide

Key Differences :

- Sulfonamide vs. Sulfanyl : Sulfonamides () are stronger electron-withdrawing groups due to resonance effects, increasing acidity of the acetic acid proton. Sulfanyl groups () are less polar but more nucleophilic.

- Biological Activity : Sulfonamide derivatives () are explored for antimicrobial uses, while sulfanyl-containing compounds are often intermediates in catalytic reactions.

Brominated Heterocyclic Acetic Acids

Key Insights :

- Heterocycles vs. Phenyl Rings: Benzofuran derivatives () offer planar rigidity for crystal engineering, whereas monocyclic compounds () are more flexible and easier to functionalize.

Actividad Biológica

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid is an organic compound notable for its unique structural features, including a bromine atom, a methyl group, and a phenylsulfanyl group linked to an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a probe for studying protein interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉BrO₂S, with a molecular weight of approximately 261.14 g/mol. Its structure allows for diverse chemical reactivity, making it an attractive candidate for various applications in biochemical research.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₂S |

| Molecular Weight | 261.14 g/mol |

| Functional Groups | Carboxylic acid, bromine, methyl, phenylsulfanyl |

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and have been implicated in various diseases, including cancer. The inhibition of HDACs by this compound suggests potential therapeutic applications in cancer treatment and other related disorders.

Mechanism of Action:

- The compound likely interacts with the active site of HDACs, leading to altered gene expression profiles.

- This interaction can result in the modulation of cellular processes associated with tumorigenesis and other pathological conditions.

Protein-Protein Interactions

The compound has also been identified as a valuable probe for studying protein-protein interactions. Its ability to bind covalently to nucleophilic residues in proteins enables researchers to explore various cellular processes and pathways involved in diseases such as cancer. This capability is particularly relevant for understanding the dynamics of complex biological systems.

Study on Enzyme Inhibition

A study demonstrated that this compound effectively inhibits HDAC activity in vitro. The results indicated that at certain concentrations, the compound significantly reduced HDAC activity compared to control groups. This finding supports its potential role as a therapeutic agent in cancer treatment.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylbenzoic acid with thiol-containing reagents under acidic conditions. Characterization techniques such as FT-IR and NMR spectroscopy confirm the structural integrity and purity of the synthesized compound.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-methylbenzoic acid | Lacks phenylsulfanyl group | Limited enzyme inhibition |

| 2-Methyl-phenylsulfanyl-acetic acid | Lacks bromine atom | Reduced functionalization potential |

| 4-Chlorosulfonylbenzoic acid | Contains chlorosulfonyl group | Different reactivity |

The unique combination of functional groups in this compound enhances its reactivity compared to similar compounds, making it a versatile scaffold for further medicinal chemistry research.

Q & A

Q. What are the optimal methods for synthesizing (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid, and how does regioselectivity impact the reaction?

- Methodological Answer : Synthesis typically involves bromination of a precursor like 2-methylphenylacetic acid. Regioselectivity is critical for introducing the bromine atom at the para position. Evidence from brominated phenylacetic acid derivatives (e.g., 3-bromo-4-methoxyphenylacetic acid) suggests using bromine in acetic acid under controlled conditions (room temperature, 60 min) to achieve para-substitution . Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization (e.g., using ethanol/water mixtures) are recommended to isolate the product with >95% purity, as seen in similar brominated compounds .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Purity validation requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% threshold) and detect impurities.

- Gas Chromatography (GC) : For volatile byproducts, as used in quality control for bromophenylacetic acid derivatives .

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm structural integrity and identify unreacted starting materials (e.g., residual methyl groups or bromine shifts) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use personal protective equipment (PPE) due to potential skin/eye irritation, as indicated in Safety Data Sheets (SDS) for brominated analogs .

- Store at room temperature in airtight containers to prevent degradation, as recommended for sulfanyl-containing compounds .

- Conduct reactions in fume hoods to avoid inhalation of acetic acid vapors, a common solvent in bromination reactions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine, methyl, sulfanyl) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine atom at the para position enhances electrophilic aromatic substitution (EAS) reactivity, while the methyl group at the ortho position sterically hinders certain reactions. Computational modeling (e.g., DFT) can predict reactivity trends. For example, in Suzuki-Miyaura coupling, the bromine atom serves as a leaving group, but steric effects from the methyl group may require bulky palladium catalysts (e.g., Pd(PPh)) . Experimental validation via kinetic studies under varying catalyst loads is advised .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in melting points (e.g., 117–119°C vs. 99–102°C for similar bromophenylacetic acids) may arise from polymorphic forms or impurities . To resolve:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Compare experimental IR and NMR spectra with computational predictions (e.g., using Gaussian software) to validate structural assignments .

- Cross-reference with X-ray crystallography data, as seen in 3-bromo-4-methoxyphenylacetic acid studies, to confirm molecular geometry .

Q. How can hydrogen-bonding motifs in this compound crystals inform co-crystal engineering for enhanced bioavailability?

- Methodological Answer : The carboxylic acid group forms centrosymmetric dimers via R_2$$^2(8) hydrogen bonds, as observed in structurally related compounds . Co-crystallization with pharmaceutically relevant bases (e.g., piperazine) can modify solubility. Steps:

- Screen co-formers using slurry or grinding methods.

- Analyze crystal packing via single-crystal X-ray diffraction to optimize intermolecular interactions .

- Validate bioavailability through dissolution testing in simulated biological fluids.

Q. What mechanistic insights guide the optimization of reaction conditions for derivatizing this compound into bioactive analogs?

- Methodological Answer :

- Amidation : React with primary amines (e.g., ethylamine) using carbodiimide coupling agents (EDC/HCl) in dichloromethane. Monitor via H NMR for disappearance of the carboxylic acid proton (~12 ppm) .

- Esterification : Use methanol/HSO under reflux to form methyl esters, a common step in prodrug synthesis .

- Biological Screening : Test derivatives for antimicrobial activity using microbroth dilution assays (MIC determination), as seen in bromophenylacetic acid-based antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.